molecular formula C21H36O2 B7821471 Pregnanediol CAS No. 666752-60-9

Pregnanediol

Cat. No.: B7821471
CAS No.: 666752-60-9
M. Wt: 320.5 g/mol
InChI Key: YWYQTGBBEZQBGO-BERLURQNSA-N
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Description

Pregnanediol, also known as 5β-pregnane-3α,20α-diol, is an inactive metabolic product of progesterone. It is primarily found in the urine of pregnant women and serves as an indicator of progesterone levels in the body. The compound was first isolated by Guy Frederic Marrian in 1929 and later identified by Adolf Butenandt. This compound is significant in clinical and research settings due to its role in monitoring ovarian activity and progesterone metabolism .

Preparation Methods

Synthetic Routes and Reaction Conditions

Pregnanediol can be synthesized through the reduction of progesterone. The process involves the use of reducing agents such as sodium borohydride or lithium aluminum hydride under controlled conditions. The reaction typically takes place in an anhydrous solvent like tetrahydrofuran or ethanol, and the temperature is maintained at room temperature to slightly elevated levels to ensure complete reduction.

Industrial Production Methods

In industrial settings, this compound is often produced through the microbial transformation of progesterone. Specific strains of microorganisms, such as certain species of Rhizopus or Aspergillus, are employed to convert progesterone into this compound. This biotransformation process is advantageous due to its high specificity and yield. The microbial cultures are grown in bioreactors under optimized conditions, including controlled pH, temperature, and nutrient supply .

Chemical Reactions Analysis

Types of Reactions

Pregnanediol undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form pregnanedione using oxidizing agents like chromium trioxide or potassium permanganate.

    Reduction: Further reduction of this compound can yield pregnanetriol.

    Substitution: Halogenation reactions can introduce halogen atoms into the this compound molecule, forming halogenated derivatives.

Common Reagents and Conditions

    Oxidation: Chromium trioxide in acetic acid or potassium permanganate in aqueous solution.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Halogenating agents such as bromine or chlorine in the presence of a catalyst.

Major Products

Scientific Research Applications

Pregnanediol has several scientific research applications:

Mechanism of Action

Pregnanediol itself is an inactive metabolite and does not exert direct biological effects. its presence in the body reflects the metabolic activity of progesterone. Progesterone acts on progesterone receptors in various tissues, including the uterus, breast, and brain, to regulate reproductive functions, maintain pregnancy, and modulate mood and behavior. The metabolic conversion of progesterone to this compound involves enzymatic reduction, primarily in the liver .

Comparison with Similar Compounds

Similar Compounds

    Progesterone: The parent compound from which pregnanediol is derived.

    Pregnanetriol: A further reduced form of this compound.

    Pregnanedione: An oxidized form of this compound.

Uniqueness

This compound is unique in its role as a major urinary metabolite of progesterone, making it a valuable biomarker for assessing progesterone levels and ovarian function. Unlike its parent compound progesterone, this compound is inactive and primarily serves as an indicator of metabolic processes rather than exerting direct physiological effects .

Properties

IUPAC Name

(3R,5R,8R,9S,10S,13S,14S,17S)-17-[(1S)-1-hydroxyethyl]-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H36O2/c1-13(22)17-6-7-18-16-5-4-14-12-15(23)8-10-20(14,2)19(16)9-11-21(17,18)3/h13-19,22-23H,4-12H2,1-3H3/t13-,14+,15+,16-,17+,18-,19-,20-,21+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWYQTGBBEZQBGO-BERLURQNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CCC2C1(CCC3C2CCC4C3(CCC(C4)O)C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]([C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@H]4[C@@]3(CC[C@H](C4)O)C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H36O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Pregnanediol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0004025
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

80-92-2, 666752-60-9
Record name Pregnanediol
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Record name Pregnandiol [JAN]
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Record name 5-β-pregnane-3-α,20-α-diol
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Record name Diol
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Record name PREGNANDIOL
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Record name Pregnanediol
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Melting Point

243.5 °C
Record name Pregnanediol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0004025
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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